molecular formula C19H16Cl2N2O4S B2869967 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 681232-45-1

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2869967
CAS RN: 681232-45-1
M. Wt: 439.31
InChI Key: RVAYLWWTLYPDCW-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a dichlorophenoxy group, a dimethoxyphenyl group, and a thiazolyl group, all attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The dichlorophenoxy and dimethoxyphenyl groups are both aromatic, while the thiazole is a heterocyclic compound. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dichlorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of the dichlorophenoxy and dimethoxyphenyl groups would likely make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Molecular Structure and Synthesis

Studies on similar molecules focus on their synthesis and the analysis of their molecular structure. For instance, research by Saravanan et al. (2016) explored the molecular structure of a related acetamide, highlighting the intermolecular interactions and the orientation of chlorophenyl and thiazole rings, which could have implications for the reactivity and potential applications of 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide in materials science or pharmaceuticals (Saravanan et al., 2016).

Biological Activities and Potential Applications

Research into compounds with similar structures has demonstrated a variety of biological activities, which may suggest potential research applications for the compound . For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor activity, which opens avenues for cancer research (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic and NLO Applications

The study of benzothiazolinone acetamide analogs by Mary et al. (2020) for their photovoltaic efficiency and non-linear optical (NLO) activity suggests that similar molecules, including this compound, could find applications in the development of new materials for energy conversion and optical devices (Mary et al., 2020).

Anticonvulsant and Analgesic Activities

The synthesis and evaluation of anticonvulsant activities of indoline derivatives by Nath et al. (2021) provide a template for the potential neurological applications of related compounds, including the development of new treatments for epilepsy or pain management (Nath et al., 2021).

Docking Studies and Drug Development

Finally, docking studies, such as those conducted by Kumar et al. (2019), on acetamide derivatives can inform the development of new drugs by predicting how similar molecules might interact with biological targets, such as enzymes or receptors (Kumar, Kumar, & Mishra, 2019).

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, reactivity, and potential uses. This could include studies on its potential applications in medicine or agriculture, as well as investigations into its environmental impact .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-12-4-6-16(26-2)13(8-12)15-10-28-19(22-15)23-18(24)9-27-17-5-3-11(20)7-14(17)21/h3-8,10H,9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAYLWWTLYPDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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